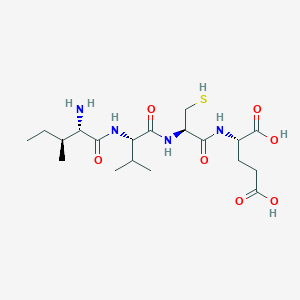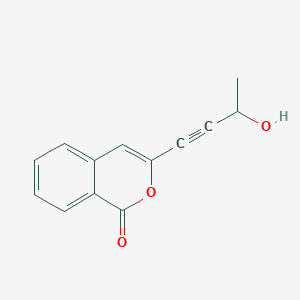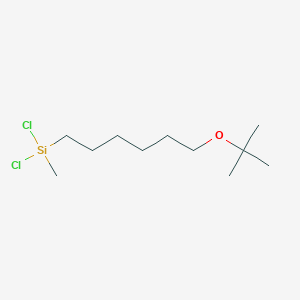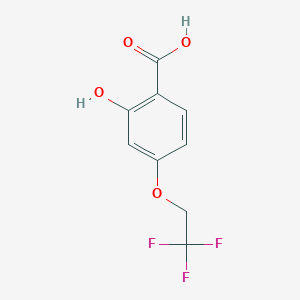
2-Tert-butyl-6-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-6-(trifluoromethyl)phenol is an organic compound with the molecular formula C11H13F3O and a molecular weight of 218.22 g/mol This compound is characterized by the presence of a tert-butyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
The synthesis of 2-Tert-butyl-6-(trifluoromethyl)phenol can be achieved through several synthetic routes. One common method involves the trifluoromethylation of 2-tert-butylphenol using trifluoromethylating agents under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Tert-butyl-6-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl and tert-butyl groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Tert-butyl-6-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound’s unique properties make it useful in biochemical studies and as a probe in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-6-(trifluoromethyl)phenol involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Tert-butyl-6-(trifluoromethyl)phenol can be compared with other similar compounds such as:
- 2-tert-Butylphenol
- 2,4-Di-tert-butylphenol
- 2-tert-Butyl-4-methylphenol
- 3-(Trifluoromethyl)phenol These compounds share similar structural features but differ in their chemical properties and applications. The presence of both tert-butyl and trifluoromethyl groups in this compound makes it unique and enhances its reactivity and potential applications .
Properties
CAS No. |
143571-22-6 |
|---|---|
Molecular Formula |
C11H13F3O |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-tert-butyl-6-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H13F3O/c1-10(2,3)7-5-4-6-8(9(7)15)11(12,13)14/h4-6,15H,1-3H3 |
InChI Key |
DXDZYSQKDGGWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)

-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
![{2-Hydroxy-4-[2-(2-hydroxyethoxy)ethoxy]phenyl}(phenyl)methanone](/img/structure/B12541966.png)
![Pyridine, 2-[2-(4-hydrazinophenyl)ethyl]-](/img/structure/B12541978.png)
![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)

![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)

